molecular formula C5H7ClF2O2S B2907247 [(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride CAS No. 2137734-68-8

[(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride

Cat. No.: B2907247
CAS No.: 2137734-68-8
M. Wt: 204.62
InChI Key: WGAIHMKNANPNDK-IUYQGCFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride: is an organosulfur compound with the molecular formula C5H7ClF2O2S . This compound is known for its unique structural features, which include a cyclopropyl ring substituted with a difluoromethyl group and a methanesulfonyl chloride moiety. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride typically involves the reaction of cyclopropylmethanol with difluoromethyl sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: [(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Addition Reactions: The cyclopropyl ring can undergo addition reactions with various reagents, leading to ring-opening or other structural modifications.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonates, and other derivatives.

    Oxidation and Reduction Products: These reactions can lead to the formation of various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride is used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate the effects of difluoromethyl and sulfonyl chloride groups on biological systems.

Medicine:

    Drug Development: It serves as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The difluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. The sulfonyl chloride group can participate in various chemical reactions, leading to the formation of diverse products.

Comparison with Similar Compounds

    Methanesulfonyl Chloride: Similar in structure but lacks the difluoromethyl group.

    Cyclopropylmethanesulfonyl Chloride: Similar but without the difluoromethyl substitution.

Uniqueness:

    Enhanced Reactivity: The presence of the difluoromethyl group increases the compound’s reactivity compared to similar compounds.

    Versatility: It can participate in a wider range of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

[(1R,2R)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClF2O2S/c6-11(9,10)2-3-1-4(3)5(7)8/h3-5H,1-2H2/t3-,4+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAIHMKNANPNDK-IUYQGCFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.